Temporin K

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

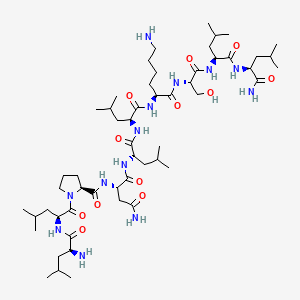

Molecular Formula |

C54H99N13O12 |

|---|---|

Molecular Weight |

1122.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |

InChI |

InChI=1S/C54H99N13O12/c1-28(2)20-34(56)46(71)65-41(25-33(11)12)54(79)67-19-15-17-43(67)53(78)64-40(26-44(57)69)51(76)62-39(24-32(9)10)50(75)61-37(22-30(5)6)48(73)59-35(16-13-14-18-55)47(72)66-42(27-68)52(77)63-38(23-31(7)8)49(74)60-36(45(58)70)21-29(3)4/h28-43,68H,13-27,55-56H2,1-12H3,(H2,57,69)(H2,58,70)(H,59,73)(H,60,74)(H,61,75)(H,62,76)(H,63,77)(H,64,78)(H,65,71)(H,66,72)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |

InChI Key |

AAENQXMXNKLKKL-IJXJCFDCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Temporin K from Rana temporaria: A Technical Guide

An in-depth examination of the discovery, biochemical properties, and isolation of the antimicrobial peptide Temporin K, tailored for researchers, scientists, and drug development professionals.

The European common frog, Rana temporaria, is a rich source of antimicrobial peptides (AMPs), which form a crucial component of its innate immune system. Among these are the temporins, a family of small, cationic peptides first identified in 1996. This guide focuses on a specific member of this family, this compound, providing a comprehensive overview of its discovery, biochemical characteristics, and the methodologies for its isolation and study.

Discovery and Primary Structure

This compound was first reported as part of a larger discovery of the temporin family of peptides from the skin secretions of Rana temporaria[1][2]. Initial investigations involved the screening of a cDNA library from the frog's skin, which led to the identification of precursors for several temporins[1]. Subsequent analysis of the skin secretions confirmed the presence of these peptides, including this compound.

The primary structure of this compound was determined to be a decapeptide with the following amino acid sequence:

L-P-P-N-L-L-K-S-L-L [2]

This sequence gives this compound a specific molecular weight and physicochemical properties that underpin its biological activity. Like other temporins, it is a relatively short peptide.

Physicochemical Properties of this compound

Based on its amino acid sequence, the key physicochemical properties of this compound can be summarized as follows:

| Property | Value |

| Amino Acid Sequence | LPPNLLKSLL |

| Number of Residues | 10 |

| Molecular Weight | 1109.4 Da (monoisotopic) |

| Net Charge at pH 7 | +1 |

| Hydrophobicity (GRAVY) | 1.480 |

| Isoelectric Point (pI) | 9.74 |

Note: These values are calculated based on the primary amino acid sequence.

Antimicrobial and Hemolytic Activity

While the initial discovery by Simmaco et al. (1996) indicated that most temporins, excluding D and H, exhibited antibacterial activity, specific quantitative data for this compound is limited in the currently available literature[1][3]. The primary activity of temporins is generally more pronounced against Gram-positive bacteria[1][2][3].

To provide a contextual understanding of the potential activity of this compound, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of other well-characterized temporins isolated from Rana temporaria against a range of microorganisms.

Table 1: Antimicrobial Activity of Selected Temporins from Rana temporaria

| Temporin | Target Microorganism | MIC (µM) | Reference |

| Temporin A | Staphylococcus aureus | 2.5 - 20 | [3] |

| Bacillus megaterium | 2.5 - 20 | [3] | |

| Escherichia coli (specific strains) | 2.5 - 20 | [3] | |

| Temporin B | Staphylococcus aureus | ~10 - 30 µg/ml | [4] |

| Streptococcus pyogenes | N/A | [3] | |

| Candida albicans | N/A | [3] | |

| Temporin G | Enterococcus faecium | Low concentrations | [3] |

| Staphylococcus aureus | Low concentrations | [3] | |

| Stenotrophomonas maltophilia | Low concentrations | [3] | |

| Acinetobacter baumannii | Low concentrations | [3] | |

| Temporin L | Staphylococcus aureus | N/A | [5] |

| Pseudomonas aeruginosa | N/A | [5] | |

| Escherichia coli | N/A | [5] |

Note: "N/A" indicates that while activity is reported, specific MIC values were not provided in the cited sources.

Experimental Protocols

The following sections detail the generalized experimental protocols for the discovery, isolation, and characterization of temporins from Rana temporaria skin secretions. These protocols can be adapted for the specific study of this compound.

Induction and Collection of Skin Secretions

A common and humane method for obtaining amphibian skin secretions involves mild electrical stimulation[2][3].

-

Animal Handling : Specimens of Rana temporaria are handled carefully to minimize stress.

-

Stimulation : A mild electrical stimulation (e.g., 12V) is applied across the dorsal skin surface. This induces the release of granular gland contents onto the skin.

-

Collection : The secreted material is carefully washed from the frog's skin using a slightly acidic solution (e.g., 0.05% acetic acid) to prevent degradation by proteases.

-

Initial Processing : The collected secretion is then immediately clarified by centrifugation to remove any particulate matter. The resulting supernatant contains the crude peptide mixture.

Purification of this compound

The purification of individual peptides from the crude skin secretion is typically achieved through multi-step Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Initial Fractionation : The clarified supernatant is first subjected to a preparative RP-HPLC column (e.g., C18). A linear gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of trifluoroacetic acid (TFA), is used for elution.

-

Fraction Collection and Screening : Fractions are collected at regular intervals. Each fraction is then screened for antimicrobial activity using a standard assay, such as the broth microdilution method, against a test organism (e.g., Staphylococcus aureus).

-

Secondary and Tertiary Purification : Fractions exhibiting antimicrobial activity are then subjected to further rounds of purification using different RP-HPLC columns (e.g., C8 or C4) and/or different gradient conditions to isolate the peptide to homogeneity.

-

Purity Analysis : The purity of the final isolated peptide is confirmed by analytical RP-HPLC and mass spectrometry.

Structural Characterization

-

Mass Spectrometry : The molecular mass of the purified peptide is determined using techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.

-

Amino Acid Sequencing : The primary amino acid sequence is determined by automated Edman degradation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) of the purified this compound can be determined using the broth microdilution method.

-

Preparation of Peptide Solutions : A stock solution of the purified peptide is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum : The target bacterial strains are cultured to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Incubation : An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.

-

MIC Determination : The plate is incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Mechanism of Action

The proposed mechanism of action for the temporin family of peptides involves the direct interaction with and disruption of microbial cell membranes. While a specific study on this compound's mechanism is not available, the general model for temporins is as follows:

-

Electrostatic Attraction : The cationic nature of the peptide facilitates its initial attraction to the negatively charged components of bacterial membranes (e.g., lipoteichoic acids in Gram-positive bacteria).

-

Membrane Insertion and Permeabilization : Upon binding, the amphipathic peptide inserts into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis. This disruption of the membrane integrity leads to the leakage of intracellular contents and cell death.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: Workflow for the isolation and characterization of this compound.

Proposed Mechanism of Action

This diagram illustrates the proposed membrane disruption mechanism for temporins.

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

This compound is one of the originally discovered members of the temporin family of antimicrobial peptides from Rana temporaria. While its primary structure is known, there is a notable lack of detailed quantitative data on its antimicrobial and hemolytic activities. This presents an opportunity for further research to fully characterize this compound and evaluate its potential as a therapeutic agent. Future studies should focus on the chemical synthesis of this compound to obtain sufficient quantities for comprehensive antimicrobial screening against a broad panel of pathogenic bacteria and fungi, as well as for detailed hemolytic and cytotoxicity assays. Furthermore, biophysical studies could elucidate the specific details of its interaction with model membranes, providing a more complete understanding of its mechanism of action. Such research will be crucial in determining the potential of this compound in the development of new anti-infective drugs.

References

- 1. Temporins, antimicrobial peptides from the European red frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Temporin L: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]

Temporin K: A Technical Guide on its Sequence, Structure, and Function

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial peptide Temporin K, detailing its primary structure, physicochemical properties, and the experimental methodologies employed for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of antimicrobial peptides.

Primary Structure and Sequence

This compound is a short, linear antimicrobial peptide originally isolated from the skin secretions of the European red frog, Rana temporaria[1][2]. Like other members of the temporin family, it is characterized by a relatively short amino acid chain and a C-terminal amidation, which is crucial for its biological activity.[1]

The primary structure and amino acid sequence of this compound are as follows:

Sequence: Leu-Leu-Pro-Asn-Leu-Leu-Lys-Ser-Leu-Leu-NH₂ One-Letter Code: LLPNLLKSLL-NH₂

Physicochemical Properties

The physicochemical characteristics of this compound are summarized in the table below. These properties are fundamental to its antimicrobial function, influencing its solubility, interaction with microbial membranes, and overall stability.

| Property | Value | Reference |

| Amino Acid Sequence | LLPNLLKSLL-NH₂ | [3] |

| Molecular Weight | 1122.44 g/mol | [4][5] |

| Chemical Formula | C₅₄H₉₉N₁₃O₁₂ | [5] |

| Isoelectric Point (pI) | Estimated to be basic | |

| C-terminal Modification | Amidation | [1] |

Experimental Protocols

The characterization of this compound, from its discovery to sequencing, involves a series of established biochemical techniques. The following sections detail the likely methodologies based on the original discovery and standard practices for peptide analysis.[1][2]

Isolation of this compound

-

Sample Collection: Skin secretions are obtained from Rana temporaria, often through a mild electrical stimulation, which is a non-lethal method to induce the release of granular gland contents.

-

Extraction: The collected secretions are acidified to prevent proteolysis and then centrifuged to remove cellular debris.

-

Purification using High-Performance Liquid Chromatography (HPLC):

-

The crude extract is subjected to reverse-phase HPLC (RP-HPLC).

-

A C18 column is typically used with a linear gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic mobile phase (e.g., water with 0.1% trifluoroacetic acid).

-

Fractions are collected and monitored by UV absorbance at 214/280 nm.

-

Each fraction is then analyzed for antimicrobial activity and molecular mass.

-

Determination of Primary Structure

The amino acid sequence of the purified this compound peptide was likely determined using a combination of the following methods:

-

cDNA Library Screening and Sequencing:

-

A cDNA library is constructed from the skin of Rana temporaria.

-

The library is screened using a probe that encodes for a conserved region of a known amphibian antimicrobial peptide precursor, such as the signal peptide of esculentin.[1][2]

-

Positive clones are sequenced to deduce the amino acid sequence of the precursor protein, which includes the mature this compound peptide.[1][2]

-

-

Mass Spectrometry:

-

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) Mass Spectrometry: This technique is used to determine the precise molecular mass of the purified peptide.

-

Tandem Mass Spectrometry (MS/MS): The peptide is fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence.[6]

-

-

Edman Degradation: This classical method involves the sequential removal and identification of amino acids from the N-terminus of the peptide.

Antimicrobial Activity and Mechanism of Action

This compound exhibits antimicrobial activity, notably against Legionella pneumophila and other Gram-positive bacteria.[1][4] The temporin family of peptides generally exerts its antimicrobial effect through direct interaction with and disruption of the microbial cell membrane.[3]

The proposed mechanism of action involves:

-

Electrostatic Attraction: The cationic nature of the peptide facilitates its initial binding to the negatively charged components of the bacterial cell membrane, such as lipoteichoic acids in Gram-positive bacteria.

-

Membrane Insertion and Disruption: Upon binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels. This disrupts the membrane integrity, causing leakage of intracellular contents and ultimately leading to cell death.

Visualizations

Experimental Workflow for Isolation and Sequencing of this compound

Caption: Workflow for the isolation and characterization of this compound.

Proposed Mechanism of Action of this compound

Caption: The membrane disruption mechanism of this compound.

References

- 1. Temporins, antimicrobial peptides from the European red frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Open Access) Temporins, Antimicrobial Peptides from the European Red Frog Rana temporaria (1996) | Maurizio Simmaco | 346 Citations [scispace.com]

- 3. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

The Core Mechanism of Temporin-Family Peptides on Bacterial Membranes: A Technical Guide

Disclaimer: This technical guide details the mechanism of action of the temporin family of antimicrobial peptides. Due to a scarcity of specific research on Temporin K, this document synthesizes findings from well-studied temporins, such as Temporin A, B, and L, to provide a representative understanding of the family's interaction with bacterial membranes.

Executive Summary

Temporins are a family of short, cationic, and amphipathic α-helical antimicrobial peptides (AMPs) isolated from the skin of frogs. They represent a promising class of potential therapeutics due to their rapid and broad-spectrum bactericidal activity, particularly against Gram-positive bacteria. The primary mechanism of action for temporins is the physical disruption of bacterial cell membranes. This guide provides an in-depth analysis of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes involved.

Structural and Functional Overview

Temporins are typically 10-14 amino acids in length and possess a net positive charge at physiological pH, which facilitates their initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1] Upon interaction with the membrane, they adopt an amphipathic α-helical conformation. This structure is crucial for their membrane-disrupting activity, allowing the hydrophobic residues to insert into the lipid core of the membrane while the hydrophilic residues interact with the lipid headgroups and water.[1]

Mechanism of Action on Bacterial Membranes

The interaction of temporin peptides with bacterial membranes is a multi-step process that culminates in membrane permeabilization, depolarization, and ultimately, cell death. The proposed models for this mechanism include the "carpet-like" model and the formation of toroidal pores.[2]

Initial Electrostatic Interaction and Membrane Binding

Temporin peptides, being cationic, are initially attracted to the anionic surface of bacterial membranes.[1] This electrostatic interaction concentrates the peptides on the bacterial cell surface.

Membrane Insertion and Destabilization

Following the initial binding, the amphipathic nature of the temporin helix drives its insertion into the lipid bilayer. The hydrophobic face of the peptide partitions into the hydrophobic core of the membrane, while the cationic residues interact with the negatively charged phospholipid headgroups. This insertion disrupts the local lipid packing and leads to membrane destabilization.[2]

Membrane Permeabilization and Pore Formation

At a critical concentration, the accumulated temporin peptides induce the formation of transient pores or channels in the membrane. This is often described by a "carpet-like" mechanism, where the peptides accumulate on the membrane surface, causing tension and eventual collapse into micelles or pores.[2] Some studies also suggest the formation of "toroidal pores," where the lipid monolayers bend inward to line the pore along with the peptides. This permeabilization leads to the leakage of ions and small molecules from the cytoplasm.[2]

Membrane Depolarization and Cell Death

The efflux of ions, particularly K+, through the newly formed pores leads to a rapid dissipation of the membrane potential, a process known as depolarization.[2] This depolarization disrupts essential cellular processes that are dependent on the membrane potential, such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.

Quantitative Data on Temporin Activity

The antimicrobial efficacy of temporin peptides is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes representative MIC values for various temporin peptides against different bacterial strains.

| Peptide/Analog | Target Organism | MIC (µM) | Reference |

| Temporin A | Staphylococcus aureus | 10 - 30 µg/ml | [3] |

| Temporin A | Gram-negative bacteria | 125 - 400 µg/ml | [3] |

| Temporin B analogue (TB-YK) | Staphylococcus aureus (clinical isolates) | 10 - 25 µg/ml | [4] |

| Temporin L analogue (1B) | Klebsiella pneumoniae (carbapenemase-producing) | 12.5 - 100 | [5] |

| Temporin L analogue (C) | Klebsiella pneumoniae (carbapenemase-producing) | 6.25 - 25 | [5] |

| GHa4R (Temporin analog) | Staphylococcus aureus | 2-16 times lower than parent peptide GHa | [6] |

| [K3]SHa (Temporin analog) | Gram-positive bacteria | ~6 | [2] |

Key Experimental Protocols

The study of the mechanism of action of temporins involves a variety of biophysical and microbiological techniques. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a temporin peptide that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare a stock solution of the temporin peptide in an appropriate solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the peptide in cation-adjusted Mueller-Hinton broth (or another suitable growth medium).

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include a positive control (bacteria with no peptide) and a negative control (broth with no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[6]

Membrane Permeabilization Assay (SYTOX Green Uptake)

Objective: To assess the ability of a temporin peptide to permeabilize the bacterial cytoplasmic membrane.

Protocol:

-

Wash and resuspend mid-logarithmic phase bacteria in a suitable buffer (e.g., PBS or HEPES).

-

Add the fluorescent dye SYTOX Green to the bacterial suspension. SYTOX Green is a high-affinity nucleic acid stain that only enters cells with compromised plasma membranes.

-

Add the temporin peptide at various concentrations to the bacterial suspension.

-

Monitor the increase in fluorescence over time using a fluorometer. The increase in fluorescence is proportional to the degree of membrane permeabilization.[4]

Membrane Depolarization Assay

Objective: To measure the dissipation of the bacterial membrane potential upon exposure to a temporin peptide.

Protocol:

-

Load a bacterial suspension with a membrane potential-sensitive fluorescent dye, such as DiSC3(5). This dye accumulates in polarized membranes, and its fluorescence is quenched.

-

Add the temporin peptide to the bacterial suspension.

-

Depolarization of the membrane leads to the release of the dye into the medium, resulting in an increase in fluorescence.

-

Monitor the change in fluorescence over time using a fluorometer.

Scanning Electron Microscopy (SEM) for Morphological Changes

Objective: To visualize the morphological changes in bacteria induced by a temporin peptide.

Protocol:

-

Treat a mid-logarithmic phase bacterial culture with the temporin peptide at a concentration above its MIC for a specified time.

-

Fix the bacterial cells with a suitable fixative (e.g., glutaraldehyde).

-

Dehydrate the cells through a series of graded ethanol solutions.

-

Critical point dry the samples.

-

Sputter-coat the samples with a conductive material (e.g., gold-palladium).

-

Observe the samples under a scanning electron microscope to visualize any changes in cell shape, surface texture, or integrity.[6]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key stages in the mechanism of action of temporin peptides on bacterial membranes and a typical experimental workflow.

Caption: The sequential mechanism of action of temporin peptides on bacterial membranes.

Caption: A typical experimental workflow for investigating the mechanism of action of temporins.

Conclusion

The temporin family of peptides exerts its antimicrobial effects primarily through the disruption of bacterial membrane integrity. Their cationic and amphipathic properties enable a rapid, multi-step process of electrostatic binding, membrane insertion, permeabilization, and depolarization, leading to swift bacterial cell death. This direct, physical mechanism of action is less likely to induce bacterial resistance compared to traditional antibiotics that target specific metabolic pathways. Further research into the structure-activity relationships of temporins, including specific analogs like this compound, will be crucial for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

References

- 1. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic Antibacterial and Anti-Inflammatory Activity of Temporin A and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bactericidal Activity of Temporin Analogues Against Methicillin Resistant Staphylococcus aureus [mdpi.com]

- 5. Antimicrobial Activity of a Lipidated Temporin L Analogue against Carbapenemase-Producing Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Structural conformation of Temporin K in different environments

A Technical Guide to the Structural Conformation of Temporin K

Executive Summary

Temporins are a family of short, hydrophobic, and typically cationic antimicrobial peptides (AMPs) isolated from amphibian skin, which represent promising candidates for novel antibiotic development.[1][2] Their mechanism of action is intrinsically linked to their ability to adopt specific secondary structures upon interacting with microbial membranes.[3] This document provides a detailed technical overview of the structural conformation of this compound (Sequence: LPPNLLKSLL).[1] Due to a lack of specific experimental studies on this compound, this guide synthesizes data from its closely related and well-studied analogs—such as Temporin A, B, and L—to build a comprehensive model of its expected structural behavior in different chemical environments. The conformational plasticity of these peptides, transitioning from a disordered state in aqueous solution to a functional α-helical structure in membrane-mimetic environments, is critical to their biological activity.[1][3]

Structural Behavior of Temporins: An Analog-Based Model for this compound

Temporins, including this compound, are classic examples of peptides whose function is dictated by environment-induced folding. Their structural state can be broadly categorized into two forms: an inactive, disordered state in aqueous environments and an active, predominantly α-helical state upon insertion into lipid membranes.[3]

Aqueous Environment: The Unstructured State

In aqueous solutions such as water or phosphate-buffered saline (PBS), temporins typically exist as unstructured or random coils.[1] Circular Dichroism (CD) spectra of various temporins in water or aqueous buffers consistently show a single strong negative minimum around 195-200 nm, which is characteristic of a disordered conformation.[4] This conformational flexibility in solution is believed to prevent indiscriminate aggregation and premature interaction with host cells, thereby minimizing toxicity.

Membrane-Mimetic Environments: Induction of α-Helicity

The transition to a biologically active conformation occurs in hydrophobic or amphipathic environments that mimic the surface of a microbial membrane.

-

Trifluoroethanol (TFE): TFE is a solvent known to promote and stabilize intramolecular hydrogen bonds, thus revealing the intrinsic propensity of a peptide to form a helical structure. For temporins like Temporin A and L, a gradual transition from a random coil to an α-helical structure is observed with increasing TFE concentrations.[5] This indicates a strong inherent tendency to adopt a helical fold.

-

Detergent Micelles (SDS & DPC): Sodium dodecyl sulfate (SDS) and dodecylphosphocholine (DPC) micelles serve as excellent mimics for anionic bacterial and zwitterionic eukaryotic membranes, respectively.[4] In the presence of SDS micelles, temporins robustly fold into α-helical structures.[3] This is evidenced by CD spectra showing characteristic negative minima near 208 nm and 222 nm.[6] NMR studies on temporins like Temporin A in SDS confirm a well-defined helical structure, which is crucial for its interaction with bacterial membranes.[3][7] The interaction with zwitterionic DPC micelles is often weaker, which may explain the relatively low hemolytic activity of many temporins.[3]

Lipid Bilayers and Lipopolysaccharide (LPS)

In more complex and biologically relevant models, such as lipid vesicles and lipopolysaccharide (LPS) micelles, the structural behavior becomes more nuanced.

-

Lipid Vesicles: In anionic lipid vesicles (e.g., POPG), which mimic bacterial membranes, temporins bind and fold into α-helices that typically orient parallel to the membrane surface.[8][9] This "in-plane" insertion is a key step in the "carpet-like" mechanism of membrane disruption, where the peptides accumulate on the surface, causing tension and eventual permeabilization without necessarily forming discrete transmembrane pores.[3][10]

-

Lipopolysaccharide (LPS): The outer membrane of Gram-negative bacteria, rich in LPS, presents a significant barrier. Many temporins, such as Temporin A and B, are known to self-associate and form helical oligomers upon interacting with LPS.[11][12][13] This aggregation can sometimes lead to their inactivation by preventing translocation across the outer membrane.[7] However, some temporins, like Temporin L, can disrupt this self-association, leading to synergistic activity when used in combination.[13]

Quantitative Structural Data (Based on Temporin Analogs)

The following tables summarize quantitative data from structural studies on well-characterized temporin analogs. This data provides a predictive framework for the conformational behavior of this compound.

Table 1: Secondary Structure Content of Temporin Analogs via Circular Dichroism (CD) Spectroscopy

| Peptide (Analog) | Environment | α-Helix (Regular) | α-Helix (Distorted) | β-Strand | Turn / Unordered | Reference |

| [Pro³,dLeu⁹]TL | Water | - | - | - | Disordered | [4] |

| [Pro³,dLeu⁹]TL | 20 mM SDS Micelles | 54% | 34% | 2% | 10% | [6] |

| [Pro³,dLeu⁹]TL | 20 mM DPC Micelles | 69% | 21% | 2% | 8% | [6] |

| Temporin-PKE-3K | 50% TFE in NH₄Ac | 72.8% | - | - | 27.2% | [14] |

| Temporin-PKE | 50% TFE in NH₄Ac | ~20% | - | - | ~80% | [14] |

Table 2: NMR-Defined Structural Features of Temporin Analogs in Micellar Environments

| Peptide (Analog) | Environment | Defined Helical Region | Conformation / Aggregation State | Reference |

| Temporin A (TA) | 5 µM LPS Micelles | Leu⁴ - Ile¹² | Helical Oligomer | [7][11] |

| Temporin A (TA) | SDS / DPC Micelles | Phe¹ - Pro³ (unstructured), rest helical | Monomeric Helix | [7] |

| Temporin B (TB) | 5 µM LPS Micelles | Populations of helical & aggregated states | Monomer / Oligomer | [12][13] |

| Temporin L (TL) | 14.5 µM LPS Micelles | Helical | Antiparallel Dimer | [12][13] |

| Temporin SHa | 80 mM SDS Micelles | Residues 3 - 12 | Amphipathic Monomeric Helix | [3] |

Experimental Protocols

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content (α-helix, β-sheet, random coil) of the peptide in various environments.

Methodology:

-

Sample Preparation: The synthetic peptide is dissolved to a final concentration of approximately 0.1-0.2 mg/mL in the desired solvent (e.g., 10 mM phosphate buffer for aqueous state, 50% TFE for helix induction, or 20-80 mM SDS micelles for membrane mimicry).[2]

-

Spectrometer Setup: A Jasco J-815 spectropolarimeter or similar instrument is used. The instrument is purged with nitrogen gas. Measurements are typically performed at room temperature (20-25°C) using a quartz cuvette with a path length of 0.1 to 1 mm.

-

Data Acquisition: CD spectra are recorded from approximately 190 to 260 nm.[6] Key parameters include a scanning speed of 50-100 nm/min, a bandwidth of 1 nm, and a data pitch of 0.5 nm. Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The spectrum of the solvent blank is subtracted from the peptide spectrum. The resulting data, in millidegrees (mdeg), is converted to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹. The MRE values are then analyzed using deconvolution algorithms (e.g., DichroWeb) to estimate the percentage of different secondary structure elements.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional solution structure of the peptide at atomic resolution.

Methodology:

-

Sample Preparation: The peptide is dissolved to a concentration of 0.5-1.0 mM in the appropriate solvent (e.g., H₂O/D₂O 90/10, or a solution containing deuterated detergent micelles like SDS-d25).[12] The pH is adjusted, typically to around 4.5, to minimize amide proton exchange.

-

NMR Data Acquisition: A high-field NMR spectrometer (e.g., 600 or 800 MHz) is used. A suite of 2D NMR experiments is performed, including:

-

TOCSY (Total Correlation Spectroscopy): To assign protons within the same amino acid residue spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints between residues. A mixing time of 100-200 ms is common.[6][7]

-

tr-NOESY (transferred-NOESY): Used for studying the conformation of a peptide bound to a larger molecule like a micelle.[12]

-

-

Structure Calculation:

-

Resonance assignments are made using the TOCSY and NOESY spectra.

-

NOESY cross-peaks are integrated, and their volumes are converted into upper-bound distance restraints.

-

These restraints, along with standard geometric constraints, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of the 20 lowest-energy structures that satisfy the experimental data.

-

-

Saturation Transfer Difference (STD) NMR: This experiment identifies which peptide residues are in close contact with the micelle or lipid bilayer, providing information on the peptide's binding orientation.[11]

Visualizations of Pathways and Processes

The following diagrams illustrate the key conformational transitions and experimental workflows relevant to the study of this compound and its analogs.

Caption: A typical experimental workflow for characterizing the structure of an antimicrobial peptide.

Caption: The environment-dependent conformational transition of this compound leading to membrane disruption.

Caption: Logical relationships between environment, conformation, aggregation, and biological activity.

References

- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NMR Structure of Temporin-1 Ta in Lipopolysaccharide Micelles: Mechanistic Insight into Inactivation by Outer Membrane | PLOS One [journals.plos.org]

- 8. Temporin B Forms Hetero-Oligomers with Temporin L, Modifies Its Membrane Activity, and Increases the Cooperativity of Its Antibacterial Pharmacodynamic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of temporins on molecular dynamics and membrane permeabilization in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR Structure of Temporin-1 Ta in Lipopolysaccharide Micelles: Mechanistic Insight into Inactivation by Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR Structures and Interactions of Temporin-1Tl and Temporin-1Tb with Lipopolysaccharide Micelles: MECHANISTIC INSIGHTS INTO OUTER MEMBRANE PERMEABILIZATION AND SYNERGISTIC ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR structures and interactions of temporin-1Tl and temporin-1Tb with lipopolysaccharide micelles: mechanistic insights into outer membrane permeabilization and synergistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Temporin B Forms Hetero-Oligomers with Temporin L, Modifies Its Membrane Activity, and Increases the Cooperativity of Its Antibacterial Pharmacodynamic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Amphibian Defense: A Technical Guide to the Biosynthesis and Natural Function of Temporins

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Temporins represent a fascinating and potent family of antimicrobial peptides (AMPs), first discovered in the skin secretions of the European red frog, Rana temporaria.[1][2][3] These small, typically 10-14 amino acid long, cationic peptides are a crucial component of the amphibian's innate immune system, providing a first line of defense against a wide array of pathogenic microorganisms.[3][4][5] Their broad spectrum of activity, unique structural features, and direct membranolytic mechanism of action make them attractive templates for the development of novel anti-infective agents, particularly in an era of mounting antimicrobial resistance.[3][6][7] This guide provides an in-depth examination of the biosynthesis of temporins, their diverse natural functions, and the experimental methodologies central to their study.

Biosynthesis of Temporins: From Gene to Active Peptide

The production of temporins is a multi-step process involving gene transcription, translation, and extensive post-translational modifications. This ensures the potent, membrane-disrupting peptides are safely synthesized and stored within specialized granular glands in the frog's skin, ready for rapid release upon stress or injury.[4]

The Preprotemporin Structure

Like many secreted peptides, temporins are synthesized as larger, inactive precursor proteins known as preprotemporins.[7][8] Molecular cloning from cDNA libraries has revealed that these precursors have a conserved tripartite structure:[7][8]

-

Signal Peptide: A highly conserved N-terminal sequence that directs the nascent polypeptide to the endoplasmic reticulum for secretion. This region is cleaved off during translocation.[4][7]

-

Acidic Propiece (Spacer): An acidic region that follows the signal peptide. It is thought to neutralize the cationic mature peptide, preventing self-toxicity and improper activation within the host cell. The sequence of this spacer region is more variable than the signal peptide.[7][8]

-

Mature Temporin Sequence: The C-terminal region contains the sequence of the active temporin peptide.[7][8]

Post-Translational Processing

The transformation from the inactive precursor to the mature, active temporin involves a series of precise enzymatic cleavages and modifications.

-

Proteolytic Cleavage: The mature peptide is liberated from the pro-protein by cleavage at a specific processing site, typically a Lys-Arg dibasic residue, which is a recognition site for proprotein convertases.[7][8][9]

-

C-terminal Amidation: A nearly universal feature of temporins is a C-terminally amidated residue.[6][9] This modification originates from a C-terminal glycine residue in the precursor sequence, which is enzymatically converted to an amide group by a peptidyl-glycine α-amidating monooxygenase.[9] This amidation is crucial for the peptide's stability and biological activity, often enhancing its ability to interact with microbial membranes.

Genetic Regulation

The expression of temporin genes is developmentally regulated. Studies have shown that preprotemporin mRNA levels are undetectable in tadpoles but increase significantly during metamorphosis, peaking at the metamorphic climax.[4][10][11] This process is strongly correlated with and can be induced by thyroid hormones, such as triiodothyronine (T3), suggesting a coordinated hormonal regulation of the amphibian's chemical defense system as it transitions to a terrestrial lifestyle.[4][10][11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Activities of Temporin Family Peptides against the Chytrid Fungus (Batrachochytrium dendrobatidis) Associated with Global Amphibian Declines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temporins, anti-infective peptides with expanding properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-function relationships of temporins, small antimicrobial peptides from amphibian skin [iris.unica.it]

- 6. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Developmental and thyroid hormone-induced expression of preprotemporin genes in the skin of Japanese mountain brown frog Rana ornativentris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Potential of the Temporin Family of Peptides

Executive Summary: The temporin family, a class of short, cationic, and amphipathic peptides first isolated from the skin of the European red frog Rana temporaria, represents a promising frontier in the development of novel therapeutics.[1][2] Comprising some of the shortest antimicrobial peptides found in nature (typically 10-14 amino acids), they exhibit a broad spectrum of bioactivity, including potent antimicrobial, anticancer, and immunomodulatory properties.[3][4][5][6] Their primary mechanism of action involves the perturbation and disruption of target cell membranes, a physical process that may circumvent the development of microbial resistance common with conventional antibiotics.[7][8] While challenges such as hemolytic toxicity have limited the clinical application of naturally occurring temporins, peptide engineering and analog design have yielded derivatives with enhanced therapeutic indices.[8][9] This guide provides an in-depth exploration of the temporin family, summarizing quantitative bioactivity data, detailing key experimental protocols, and visualizing the molecular mechanisms and workflows relevant to researchers and drug development professionals.

Introduction to the Temporin Family

Temporins are a diverse family of over 150 peptides secreted by the dermal granular glands of various frog species, particularly within the Ranidae family.[8][10] They are a key component of the frog's innate immune system.[11] Structurally, temporins are characterized by their short length (8-17 residues), a net positive charge (ranging from 0 to +4 at physiological pH), and a C-terminal amidation, which enhances their stability and activity.[2][8][11] In hydrophobic environments, such as those provided by cell membranes, they adopt an amphipathic α-helical conformation, which is crucial for their biological function.[3][8] This structure facilitates their interaction with and insertion into lipid bilayers, leading to membrane disruption.

Mechanism of Action

The therapeutic effects of temporins are primarily driven by their ability to interact with and compromise the integrity of cell membranes. This interaction is governed by the peptide's physicochemical properties and the composition of the target membrane.

Membrane Disruption Models

Temporins disrupt microbial and cancer cell membranes, which are typically rich in anionic phospholipids like phosphatidylserine (PtdSer), through several proposed mechanisms.[1][7] The initial interaction is often electrostatic, attracting the cationic peptides to the negatively charged cell surface. Following this, the peptides insert into the lipid bilayer.

-

Carpet-like Mechanism: In this model, the peptides accumulate on the surface of the membrane, forming a "carpet." Once a critical concentration is reached, they disrupt the lipid packing and cause the membrane to disintegrate in a detergent-like manner.[7]

-

Toroidal Pore Formation: Alternatively, the peptides can aggregate and insert into the membrane, inducing the lipid monolayers to bend inward continuously, forming a water-filled channel or "toroidal pore." This pore allows for the leakage of intracellular contents, leading to cell death.[7]

Molecular dynamics simulations have shown that temporins like Temporin B and L can penetrate shallowly into the bilayer, extract lipids, and form tubule-like protrusions on the membrane surface.[2]

Induction of Apoptosis in Cancer Cells

Beyond direct membrane lysis, certain temporins can trigger programmed cell death, or apoptosis, particularly in cancer cells. Temporin-SHf, for instance, has been shown to induce caspase-dependent apoptosis in lung cancer cells through an intrinsic mitochondrial pathway.[5] The proposed signaling cascade involves several key steps:

-

Membrane Binding & Permeabilization: The peptide binds to the cancer cell membrane, often targeting overexpressed anionic phospholipids like phosphatidylserine.[1][9] This disrupts membrane integrity.[1]

-

Mitochondrial Targeting: After internalization, the peptide can target the negatively charged mitochondrial membrane.[1]

-

Mitochondrial Depolarization & ROS Production: Interaction with the mitochondrial membrane leads to its depolarization and the overproduction of reactive oxygen species (ROS).[1]

-

Caspase Activation: The mitochondrial stress triggers the release of pro-apoptotic factors, leading to the activation of the caspase cascade and execution of apoptosis.[5]

Therapeutic Applications

The unique properties of temporins make them attractive candidates for various therapeutic applications.

Antimicrobial Activity

Temporins are predominantly active against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species.[1][8] Some members of the family also show efficacy against Gram-negative bacteria, fungi (such as Candida albicans), and protozoan parasites like Leishmania.[1][7][8][12] The broad-spectrum activity and membrane-disrupting mechanism make them promising candidates for new anti-infective agents.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of temporins. For example, Temporin A demonstrates activity against various bacteria, fungi, and protozoa, and also possesses anticancer properties.[1] Temporin-1CEa is particularly active against human breast cancer cells, causing membrane breakage and leakage of intracellular components.[1] The selectivity of these peptides for cancer cells over normal cells is often attributed to the higher concentration of negatively charged phosphatidylserine on the outer leaflet of cancer cell membranes.[1] Temporin-SHf has shown cytotoxicity to human cancer cells while being non-toxic to non-tumorigenic cells.[5]

Anti-inflammatory and Immunomodulatory Activity

Beyond direct cytotoxicity, temporins can modulate the host's immune response. Temporin-1CEa can bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, thereby inhibiting its inflammatory effects.[1] Synthetic analogues of Temporin L have been shown to exert significant anti-inflammatory activity in a mouse model of peritonitis, reducing leukocyte infiltration and the production of inflammatory mediators like IL-6 and TNF-α.[6]

Quantitative Bioactivity Data

The following tables summarize the quantitative activity of various temporin peptides against a range of microbial and cancer cell lines, as well as their hemolytic activity against human red blood cells.

Table 1: Antimicrobial Activity (MIC) of Selected Temporin Peptides (μM)

| Peptide | S. aureus | MRSA | E. coli | P. aeruginosa | C. albicans | Reference |

|---|---|---|---|---|---|---|

| Temporin A | 3-12.5 | 6.25 | >100 | >100 | >100 | [1] |

| Temporin B | 3.12 | - | >50 | >50 | - | [2] |

| Temporin G | >128 | - | >128 | >128 | - | [13] |

| GHa4R (analog) | 8 | 4-8 | 32 | 64 | 64 | [13] |

| Temporin L | 5 | - | 5-20 | 20 | 50 | [2][14] |

| [Nle¹, dLeu⁹, dLys¹⁰]TL | 3.12 | - | 6.25 | - | - |[15] |

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

Table 2: Anticancer Activity (IC₅₀) of Selected Temporin Peptides (μM)

| Peptide | Human Breast Cancer | Human Melanoma (A375) | Lung Cancer (A549) | Reference |

|---|---|---|---|---|

| Temporin-1CEa | 30-60 | Active | - | [1] |

| Temporin-SHf | - | - | Cytotoxic |[5] |

IC₅₀: Half-maximal inhibitory concentration. The concentration of peptide required to inhibit the growth of 50% of cells.

Table 3: Hemolytic Activity of Selected Temporin Peptides

| Peptide | Hemolytic Activity (Concentration/Metric) | Reference |

|---|---|---|

| Temporin-1CEa | LD₅₀ = 99 μM | [1] |

| Temporin-1CEb | LD₅₀ = 112 μM | [1] |

| Temporin L | High | [2] |

| Temporin B | Low | [2] |

| Temporin-SHf | Non-hemolytic |[5] |

LD₅₀ (Lethal Dose, 50%) or HC₅₀ (Hemolytic Concentration, 50%) is the concentration required to cause 50% hemolysis of red blood cells. Higher values indicate lower toxicity.

Key Experimental Protocols

Standardized assays are crucial for evaluating and comparing the bioactivity of temporin peptides.

Antimicrobial Susceptibility Testing: MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a peptide required to inhibit the visible growth of a microorganism.

-

Preparation: A two-fold serial dilution of the temporin peptide is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Microorganisms are cultured to the mid-logarithmic phase and diluted to a final concentration of ~5 x 10⁵ colony-forming units (CFU)/mL. Each well is inoculated with this bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest peptide concentration at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Human cancer cells (e.g., A549) or normal cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Peptide Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the temporin peptide. Control wells receive medium without the peptide.

-

Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Analysis: The absorbance is measured using a microplate reader (typically at 570 nm). Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Hemolysis Assay

This assay quantifies the peptide's toxicity towards red blood cells (erythrocytes).

-

RBC Preparation: Fresh human red blood cells (RBCs) are washed multiple times with a phosphate-buffered saline (PBS) solution and resuspended to a final concentration (e.g., 2-4% v/v).

-

Peptide Incubation: The RBC suspension is incubated with various concentrations of the temporin peptide at 37°C for a specified time (e.g., 1 hour).

-

Controls: A negative control (RBCs in PBS) and a positive control (RBCs in a lytic agent like 1% Triton X-100 for 100% hemolysis) are included.

-

Centrifugation: The samples are centrifuged to pellet intact RBCs.

-

Analysis: The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at ~540 nm. The percentage of hemolysis is calculated relative to the positive control.

Structure-Activity Relationships and Peptide Engineering

The therapeutic potential of natural temporins is often limited by factors like high hemolytic activity or a narrow antimicrobial spectrum.[8] Consequently, significant research has focused on designing synthetic analogues with improved properties. The key is to balance cationicity and hydrophobicity.

-

Cationicity: Increasing the net positive charge (e.g., by substituting neutral amino acids with Lysine or Arginine) generally enhances antimicrobial and anticancer activity by strengthening the initial electrostatic attraction to negatively charged membranes.[9][13]

-

Hydrophobicity: The hydrophobicity of the peptide is critical for its insertion into and disruption of the lipid bilayer. However, excessive hydrophobicity is strongly correlated with increased toxicity to mammalian cells, leading to a loss of selectivity.[15]

The goal of peptide engineering is to optimize this balance to maximize potency against target cells while minimizing toxicity to host cells, thereby increasing the peptide's selectivity index.

Challenges and Future Perspectives

Despite their promise, several hurdles must be overcome for temporins to become mainstream clinical drugs. High hemolytic activity and potential cytotoxicity remain primary concerns for many natural variants.[8] Furthermore, issues of peptide stability against proteases in vivo and the cost of large-scale synthesis need to be addressed.

Future research will likely focus on:

-

Novel Analogue Design: Creating peptides with high selectivity and low toxicity through rational design and high-throughput screening.

-

Delivery Systems: Developing nano-formulations or other delivery systems to protect peptides from degradation and target them specifically to sites of infection or tumors.

-

Synergistic Therapies: Investigating the combination of temporins with conventional antibiotics or chemotherapeutics to enhance efficacy and reduce the required dosage. For instance, temporin-1OLa shows improved anti-biofilm capabilities when combined with the antibiotic linezolid.[16]

Conclusion

The temporin family of peptides constitutes a rich and versatile source of potential therapeutic agents. Their potent, broad-spectrum antimicrobial and anticancer activities, coupled with a membrane-disruptive mechanism of action that is less prone to inducing resistance, positions them as strong candidates for addressing critical unmet needs in medicine. While challenges related to toxicity and stability persist, continued research into their structure-activity relationships and the application of peptide engineering strategies are paving the way for the development of novel, safe, and effective temporin-based drugs.

References

- 1. Temporins: Multifunctional Peptides from Frog Skin [mdpi.com]

- 2. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insight into the mechanism of action of the temporin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Temporin L-derived peptide as a regulator of the acute inflammatory response in zymosan-induced peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Amphibian-Derived Natural Anticancer Peptides and Proteins: Mechanism of Action, Application Strategies, and Prospects [mdpi.com]

- 10. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial, antifungal, anticancer activities and structural bioinformatics analysis of six naturally occurring temporins - PubMed [pubmed.ncbi.nlm.nih.gov]

Temporin K: A Technical Guide on its Role in the Innate Immune System of Frogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Temporins are a family of short, hydrophobic, and cationic antimicrobial peptides (AMPs) that constitute a vital component of the innate immune system of various frog species. This technical guide focuses on Temporin K, a member of this family isolated from the skin secretions of the European red frog, Rana temporaria. While research on the broader temporin family is extensive, specific data on this compound is limited. This document consolidates the available information on this compound, supplemented with data from closely related temporins to provide a comprehensive overview of its potential biological functions and mechanisms of action. This guide covers its antimicrobial and immunomodulatory activities, cytotoxicity, and detailed experimental protocols for its characterization, aiming to serve as a valuable resource for researchers in antimicrobial drug discovery and immunology.

Introduction to this compound

This compound is an antimicrobial peptide with the amino acid sequence LLPNLLKSLL-NH2[1]. It was first identified in the skin secretions of the European red frog, Rana temporaria, a rich source of various AMPs[2]. Like other temporins, it is a relatively short peptide, characterized by a high degree of hydrophobicity and a net positive charge, which are key features for its interaction with microbial membranes. The primary known antimicrobial activity of this compound is against Legionella pneumophila[2].

Key Properties of this compound:

-

Origin: Rana temporaria (European red frog)[2]

-

Amino Acid Sequence: Leu-Leu-Pro-Asn-Leu-Leu-Lys-Ser-Leu-Leu-NH2[1]

-

Molecular Weight: 1152.45 g/mol

-

Net Charge (at pH 7): +1

-

Hydrophobicity: High

Antimicrobial Activity

The primary mechanism of action for temporins is the disruption of microbial cell membranes. Their cationic nature facilitates initial electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Subsequently, their hydrophobicity drives their insertion into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death[3].

While specific quantitative data for the antimicrobial spectrum of this compound is not extensively available, the known activity against Legionella pneumophila suggests its potential as an antibacterial agent[2]. To illustrate the typical antimicrobial potency of temporins, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for other well-characterized temporins against a range of pathogens.

Table 1: Representative Antimicrobial Activity of Various Temporins

| Temporin | Target Organism | MIC (µM) | Reference |

| Temporin-A | Staphylococcus aureus | 1.5 - 10 | [4] |

| Temporin-A | Enterococcus faecalis | 1 - 16 | [4] |

| Temporin-L | Escherichia coli | 6.25 | [5] |

| Temporin-L | Pseudomonas aeruginosa | 12.5 | [5] |

| Temporin-L | Staphylococcus aureus | 3.12 | [5] |

| Temporin-GHaR | Staphylococcus aureus | 3.1 - 25 | [6] |

| Temporin-PKE | Staphylococcus aureus | 4 | [3][7] |

| Temporin-SHa | Legionella pneumophila | 3.12 - 6.25 | [8] |

Note: This data is for illustrative purposes and does not represent the specific activity of this compound.

Cytotoxicity Profile

A critical aspect in the development of AMPs as therapeutic agents is their selectivity towards microbial cells over host cells. The cytotoxicity of temporins is generally attributed to their hydrophobicity, which can lead to the disruption of mammalian cell membranes.

Hemolytic Activity

Table 2: Representative Hemolytic Activity of Various Temporins

| Temporin | HC50 (µM) | Reference |

| Temporin-1CEa | 99 | [6] |

| Temporin-1CEh | 152.6 | [4] |

| Temporin-L | ~40% hemolysis at 50 µM | [5] |

| Temporin-PKE | 6.58 | [9] |

| Temporin-SHf | 267.97 | [10] |

Note: This data is for illustrative purposes and does not represent the specific activity of this compound.

Cytotoxicity against Mammalian Cells

The cytotoxic effects of temporins on nucleated mammalian cells are typically assessed using assays such as the MTT assay, which measures cell metabolic activity. The IC50 value, the concentration of a peptide that inhibits 50% of cell growth or viability, is determined. No specific IC50 values for this compound have been published. Representative data from other temporins are shown below.

Table 3: Representative Cytotoxicity of Various Temporins against Mammalian Cell Lines

| Temporin | Cell Line | IC50 (µM) | Reference |

| Temporin-1CEa | MCF-7 (Breast cancer) | 30 - 60 | [6] |

| Temporin-PKE | PC-3 (Prostate cancer) | 7.29 | [7] |

| Temporin-PKE-3K | HaCaT (Keratinocytes) | 29.56 | |

| Temporin-SHf | A549 (Lung cancer) | 26.27 (24h) | [10] |

Note: This data is for illustrative purposes and does not represent the specific activity of this compound.

Role in the Innate Immune System: Immunomodulation

Beyond their direct antimicrobial activity, many AMPs, including temporins, exhibit immunomodulatory functions. A key aspect of this is their ability to interact with and neutralize lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock[11].

Temporins can bind to LPS, which can neutralize its endotoxic effects and prevent the activation of pro-inflammatory signaling pathways[12]. This interaction is often mediated by electrostatic forces between the cationic peptide and the negatively charged phosphate groups of LPS.

Anti-LPS Activity and Signaling Pathway

The binding of LPS to Toll-like receptor 4 (TLR4) on immune cells, such as macrophages, initiates a signaling cascade that leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This signaling is often mediated through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1.

Temporins can interfere with this process by sequestering LPS, thereby preventing its interaction with TLR4. This leads to a downregulation of the MyD88-dependent signaling pathway and a subsequent reduction in the production of pro-inflammatory cytokines[12].

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of this compound. These are generalized protocols based on standard methods used for other temporins.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound (lyophilized powder)

-

Sterile Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, L. pneumophila)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Peptide Preparation: Dissolve this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. Perform serial two-fold dilutions in MHB in a 96-well plate to achieve a range of concentrations.

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute to the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

References

- 1. Interaction of Antimicrobial Peptide Temporin L with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and intracellular activities of frog skin temporins against Legionella pneumophila and its eukaryotic hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 10. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Antimicrobial peptide temporin-1CEa isolated from frog skin secretions inhibits the proinflammatory response in lipopolysaccharide-stimulated RAW264.7 murine macrophages through the MyD88-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Temporin K

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temporin K is a short, 10-amino acid antimicrobial peptide with the sequence Leu-Leu-Pro-Asn-Leu-Leu-Lys-Ser-Leu-Leu-NH2. It belongs to the temporin family of peptides, which are known for their potent activity against a broad spectrum of microorganisms. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc/tBu chemistry. It includes comprehensive methodologies for peptide synthesis, cleavage, purification, and characterization, along with expected quantitative data. Furthermore, a diagrammatic representation of the SPPS workflow and the proposed mechanism of action of this compound are presented to facilitate a deeper understanding of the processes involved.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide production, enabling the efficient and stepwise assembly of amino acids to create a desired peptide sequence[1][2]. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted SPPS methodology due to its use of a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups, which allows for milder reaction conditions compared to other strategies[3][4].

This compound, with its relatively short sequence and C-terminal amidation, is an ideal candidate for synthesis via Fmoc-SPPS. The protocol outlined herein is designed to guide researchers through the successful synthesis, purification, and characterization of this promising antimicrobial peptide.

Experimental Protocols

Materials and Reagents

All amino acids are L-isomers unless otherwise specified.

| Reagent | Supplier | Grade |

| Rink Amide MBHA resin (100-200 mesh) | e.g., Novabiochem | 0.4 - 0.8 mmol/g substitution |

| Fmoc-Leu-OH | e.g., Gyros | SPPS grade |

| Fmoc-Pro-OH | e.g., Gyros | SPPS grade |

| Fmoc-Asn(Trt)-OH | e.g., Gyros | SPPS grade |

| Fmoc-Lys(Boc)-OH | e.g., Gyros | SPPS grade |

| Fmoc-Ser(tBu)-OH | e.g., Gyros | SPPS grade |

| N,N'-Diisopropylcarbodiimide (DIC) | e.g., Sigma-Aldrich | Synthesis grade |

| Oxyma Pure | e.g., Sigma-Aldrich | Synthesis grade |

| Piperidine | e.g., Sigma-Aldrich | Synthesis grade |

| N,N-Dimethylformamide (DMF) | e.g., Sigma-Aldrich | Peptide synthesis grade |

| Dichloromethane (DCM) | e.g., Sigma-Aldrich | HPLC grade |

| Trifluoroacetic acid (TFA) | e.g., Sigma-Aldrich | Reagent grade |

| Triisopropylsilane (TIS) | e.g., Sigma-Aldrich | Reagent grade |

| 1,2-Ethanedithiol (EDT) | e.g., Sigma-Aldrich | Reagent grade |

| Diethyl ether | e.g., Sigma-Aldrich | ACS grade |

| Acetonitrile (ACN) | e.g., Sigma-Aldrich | HPLC grade |

Solid-Phase Peptide Synthesis of this compound

The synthesis is performed on a 0.1 mmol scale.

2.2.1. Resin Swelling

-

Place 125-250 mg of Rink Amide MBHA resin (depending on the substitution level) in a reaction vessel.

-

Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DMF.

2.2.2. Fmoc Deprotection

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat steps 1-3.

-

Wash the resin with DMF (5 x 5 mL).

2.2.3. Amino Acid Coupling

-

In a separate vial, dissolve 4 equivalents of the corresponding Fmoc-amino acid and 4 equivalents of Oxyma Pure in a minimal amount of DMF.

-

Add 4 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

2.2.4. Synthesis Cycle Repeat the deprotection (2.2.2) and coupling (2.2.3) steps for each amino acid in the this compound sequence: Leu, Leu, Ser(tBu), Lys(Boc), Leu, Leu, Asn(Trt), Pro, Leu, Leu.

Cleavage and Deprotection

-

After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5, v/v/v/v).

-

Add 10 mL of the cleavage cocktail to the resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the solution to separate the resin and collect the filtrate containing the peptide.

-

Wash the resin with an additional 2 mL of the cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.

-

Centrifuge the mixture at 3000 rpm for 10 minutes, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide pellet under vacuum.

Purification by RP-HPLC

-

Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

| Parameter | Value |

| Column | C18, 10 µm, 120 Å, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 20-60% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection | 220 nm |

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final peptide.

Characterization by Mass Spectrometry

-

Analyze the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight.

| Parameter | Value |

| Instrument | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Mode | Positive |

| Mass Range | 100-2000 m/z |

| Mobile Phase | 50:50 Acetonitrile:Water with 0.1% Formic Acid |

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. Actual results may vary depending on the specific conditions and reagents used.

| Parameter | Expected Value |

| Crude Peptide Yield | 60-80% |

| Purity after Purification | >95% (as determined by analytical RP-HPLC)[5] |

| Theoretical Molecular Weight | 1138.48 g/mol |

| Observed Molecular Weight | 1139.49 [M+H]⁺ |

Diagrams

SPPS Workflow for this compound

Caption: SPPS workflow for this compound synthesis.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound action.

Discussion

The successful synthesis of this compound via Fmoc-SPPS provides a valuable tool for researchers studying antimicrobial peptides. The protocol detailed above offers a robust and reproducible method for obtaining high-purity this compound. The primary mechanism of action for temporins is believed to be the disruption of the bacterial cell membrane[6][7]. Initially, the cationic nature of the peptide facilitates its attraction to the negatively charged components of the microbial membrane[8]. Upon interaction, the peptide undergoes a conformational change, typically adopting an α-helical structure, which allows its hydrophobic residues to insert into the lipid bilayer[6]. This insertion, often described by a "carpet-like" mechanism, leads to membrane destabilization, pore formation, and ultimately, the leakage of intracellular contents, resulting in bacterial cell death[6].

Conclusion